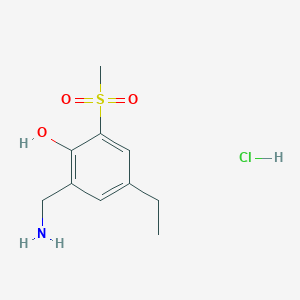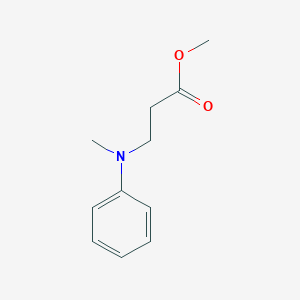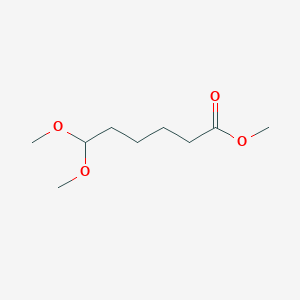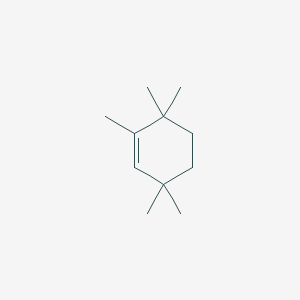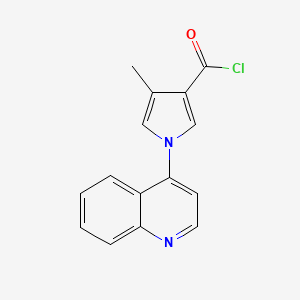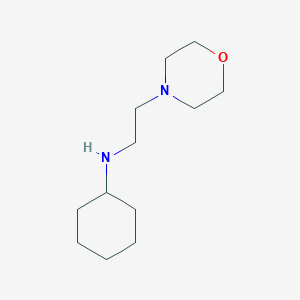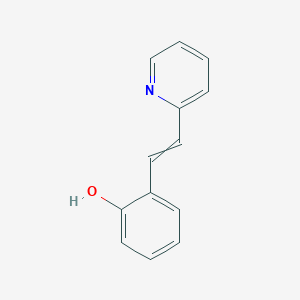
2-(2-(Pyridin-2-yl)vinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Pyridin-2-yl)vinyl)phenol is an organic compound with the molecular formula C11H9NO It is characterized by the presence of a phenol group and a pyridine ring connected through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyridin-2-yl)vinyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst, a boron reagent, and appropriate reaction conditions such as mild temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, other methods such as cyclization reactions and cycloaddition reactions may also be employed depending on the desired properties of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Pyridin-2-yl)vinyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted phenols and pyridines .
Scientific Research Applications
2-(2-(Pyridin-2-yl)vinyl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-(2-(Pyridin-2-yl)vinyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate receptor activity by interacting with receptor binding sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-(Pyridin-2-yl)vinyl)phenol include:
2-(2-Pyridinyl)phenol: This compound has a similar structure but lacks the ethenyl linkage.
2-(2-Pyridinyl)benzimidazole: This compound contains a benzimidazole ring instead of a phenol group.
2-(Benzo[b]thiophen-2-yl)pyridine: This compound features a benzo[b]thiophene ring in place of the phenol group.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the ethenyl linkage connecting the phenol and pyridine rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylethenyl)phenol |
InChI |
InChI=1S/C13H11NO/c15-13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10,15H |
InChI Key |
QXGALKDRRMKWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-Nitro-3-(propan-2-yloxy)phenyl]piperidin-4-yl acetate](/img/structure/B8582248.png)
